Cas no 135423-85-7 (L-Glutamic acid,N-[4-[[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl]-2-propyn-1-ylamino]benzoyl]-)

L-Glutamic acid,N-[4-[[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl]-2-propyn-1-ylamino]benzoyl]- structure
135423-85-7 structure
Product Name:L-Glutamic acid,N-[4-[[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl]-2-propyn-1-ylamino]benzoyl]-
Numero CAS:135423-85-7
MF:C24H25N7O5
MW:491.499204397202
CID:205000
PubChem ID:131879
Update Time:2025-04-19

L-Glutamic acid,N-[4-[[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl]-2-propyn-1-ylamino]benzoyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Glutamic acid,N-[4-[[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl]-2-propyn-1-ylamino]benzoyl]-
    • (2S)-2-[[4-[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid
    • 10-propargyl-5-methyl-5-deazaaminopterin analog of folic acid
    • L-Glutamic acid,N-[4-[[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl]-2-propyn-1-yla...
    • 10-Pmdap
    • L-Glutamic acid, N-(4-(((2,4-diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)-2-propynylamino)benzoyl)-
    • N-(4-{[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl](prop-2-yn-1-yl)amino}benzoyl)-L-glutamic acid
    • 135423-85-7
    • DTXSID00159345
    • Inchi: 1S/C24H25N7O5/c1-3-10-31(12-15-11-27-21-19(13(15)2)20(25)29-24(26)30-21)16-6-4-14(5-7-16)22(34)28-17(23(35)36)8-9-18(32)33/h1,4-7,11,17H,8-10,12H2,2H3,(H,28,34)(H,32,33)(H,35,36)(H4,25,26,27,29,30)/t17-/m0/s1
    • Chiave InChI: NXZWILPVWKKBOG-KRWDZBQOSA-N
    • Sorrisi: O=C(C1C=CC(=CC=1)N(CC#C)CC1C=NC2C(=C(N)N=C(N)N=2)C=1C)N[C@H](C(=O)O)CCC(=O)O

Proprietà calcolate

  • Massa esatta: 491.19195
  • Massa monoisotopica: 491.19171692g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 36
  • Conta legami ruotabili: 10
  • Complessità: 840
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1
  • Superficie polare topologica: 198Ų

Proprietà sperimentali

  • PSA: 197.65
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.